Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a synthetic benzoate ester derivative featuring a carbamoyl-linked ethyl group substituted with a methoxy moiety and a furan-2-yl ring. This article provides a comparative analysis of structurally and functionally related compounds, emphasizing physicochemical properties, biological activities, and toxicity profiles.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCSPUFHLHAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, including its anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines:
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.
Antimicrobial Activity
This compound also displays notable antimicrobial properties:
- Bacterial Activity : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
- Fungal Activity : Preliminary studies suggest potential antifungal effects, warranting further investigation.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Effects on Neurotransmitter Levels : Compounds with similar structures have been shown to enhance levels of neurotransmitters like acetylcholine and serotonin, indicating potential benefits for neurodegenerative conditions.
In Vitro Studies
Experimental assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicate significant cytotoxic effects at micromolar concentrations.
Animal Models
In vivo studies using rodent models have demonstrated that the compound can cross the blood-brain barrier and exert beneficial effects on central nervous system functions. These findings support its potential application in treating neurological disorders.
Molecular Modeling
Computational studies have been utilized to predict the binding affinity of this compound to various biological targets. Such modeling aids in understanding its therapeutic potential and guiding future drug development efforts.
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Induction of apoptosis; inhibition of cancer cell proliferation |
| Antimicrobial | Significant antibacterial effects against E. coli and S. aureus |
| Neuroprotective | Enhancement of neurotransmitter levels; potential benefits for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring and carbamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical calculation based on structural analysis.
Key Observations :
- The thiadiazole-containing compound (369.40 Da) exhibits higher molecular weight than the boronic acid analogue (302.14 Da), likely due to the sulfur-containing heterocycle .
- The quinazoline derivative (472.49 Da) has the largest molecular weight, attributed to its fused aromatic system and additional methoxy groups .
Key Findings :
- The boronic acid analogue demonstrates superior HDAC inhibitory activity compared to trichostatin A, achieving 50% inhibition at 1 µM versus 1.5 µM . This suggests that the boronic acid group enhances target binding affinity.
- The thiadiazole-containing compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), likely due to electrophilic reactivity of the thiadiazole ring .
Biological Activity
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a furan ring, which is known for its biological activity, and a methoxyethyl group that may enhance solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of furan-containing compounds have shown promising results as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways related to tumor growth and proliferation.
Case Study:
One study evaluated a series of furan derivatives against breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells. The compound's ability to inhibit carbonic anhydrase IX (CAIX), a target in cancer therapy, was particularly noted, with binding affinities suggesting potential for further development in anticancer drug design .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The inhibition of carbonic anhydrase is a notable example where similar compounds have demonstrated high selectivity and affinity towards CAIX, making them candidates for anticancer therapies .
| Compound | Target Enzyme | Binding Affinity (Kd) |
|---|---|---|
| This compound | Carbonic Anhydrase IX | Kd = 0.12 nM |
| Similar Furan Derivative | Carbonic Anhydrase II | Kd = 9200 nM |
The proposed mechanism involves the compound's interaction with the active site of the target enzyme, leading to a reversible inhibition that disrupts the enzymatic activity essential for tumor growth. Such interactions are often characterized by structural studies that reveal how modifications in the chemical structure can enhance binding affinity and selectivity .
Toxicity and Safety Profile
The cytotoxicity of this compound has been evaluated in various cell lines. Initial results suggest a favorable safety profile, with high concentrations required to induce toxicity in non-cancerous cells. This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using HATU or DCC) between methyl 4-carbamoylbenzoate derivatives and 2-(furan-2-yl)-2-methoxyethylamine. Key steps include:
- Activation of the carboxylic acid group using coupling agents in anhydrous DMF or dichloromethane under nitrogen .
- Purification via reverse-phase HPLC (C18 column with acetonitrile/water gradients) to isolate the product .
- Validation using LCMS (e.g., observed m/z values matching theoretical molecular weights) and NMR for structural confirmation .
Q. How should researchers safely handle and store this compound in a laboratory setting?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and conduct experiments in a fume hood to avoid inhalation of dust or vapors. Avoid skin contact due to potential acute toxicity (Category 4 for dermal/oral/inhalation hazards) .
- Storage : Store in tightly sealed containers under inert gas (argon or nitrogen) in a cool, dry, and ventilated area. Avoid exposure to heat, moisture, or direct sunlight to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
- Methodological Answer :
- Use the SHELX suite (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data. Address discrepancies by:
- Checking for twinning or disorder in the crystal lattice .
- Comparing multiple datasets to identify systematic errors (e.g., absorption corrections or scaling issues) .
- Employing Rfree cross-validation to assess refinement quality and overfitting .
- Cross-validate with spectroscopic data (e.g., NMR or IR) to confirm functional group assignments .
Q. What computational strategies predict the reactivity of the furan moiety in this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density and frontier molecular orbitals (HOMO/LUMO) of the furan ring, identifying nucleophilic/electrophilic sites .
- Use molecular docking simulations to study interactions with biological targets (e.g., adenosine receptors), leveraging structural analogs like Alexa Fluor-488 labeled tracers for validation .
- Compare reactivity predictions with experimental results (e.g., regioselectivity in electrophilic substitutions or oxidation studies) .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., YMC-Actus Triart C18 column) and a mobile phase of acetonitrile/water (0.1% formic acid) to resolve impurities. Confirm via retention time consistency .
- Structural Confirmation : Combine high-resolution mass spectrometry (HRMS) for exact mass verification with <sup>1</sup>H/<sup>13</sup>C NMR to assign protons and carbons, particularly the furan and carbamoyl groups .
- Crystallinity : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, while powder XRD assesses batch consistency .
Experimental Design & Data Analysis
Q. How can researchers troubleshoot low yields in the coupling reaction step?
- Methodological Answer :
- Optimize stoichiometry (1.2–1.5 equivalents of amine relative to activated ester) and reaction time (monitor via TLC or LCMS) .
- Evaluate solvent effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent side reactions .
- Screen coupling agents (e.g., HATU vs. EDC·HCl) and bases (DIPEA vs. NEt3) to improve activation efficiency .
Q. What protocols mitigate risks when handling compounds with undefined toxicological profiles?
- Methodological Answer :
- Assume worst-case hazard classification (e.g., acute toxicity Category 4) and adhere to ALARA principles.
- Implement engineering controls (fume hoods, gloveboxes) and use respiratory protection (NIOSH-approved N95/P99 masks) for aerosol-prone steps .
- Conduct in silico toxicity predictions (e.g., ProTox-II or ADMET labs) to prioritize safety assessments .
Conflict Resolution in Data
Q. How should researchers address discrepancies between computational predictions and experimental results for biological activity?
- Methodological Answer :
- Re-evaluate docking parameters (e.g., receptor flexibility, solvation effects) using software like AutoDock Vina or Schrödinger .
- Validate binding assays (e.g., fluorescence polarization or SPR) to confirm target engagement, using structurally related compounds as positive controls .
- Perform dose-response studies to rule out off-target effects or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
